molecular formula C12H12N2O2 B15207444 (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile CAS No. 572923-10-5

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile

Cat. No.: B15207444
CAS No.: 572923-10-5
M. Wt: 216.24 g/mol
InChI Key: MECFZMGPVLWYLK-JTQLQIEISA-N
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Description

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is a chiral compound that features an oxazolidinone ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Benzonitrile Moiety: This step often involves a nucleophilic substitution reaction where a suitable benzonitrile derivative is introduced to the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted oxazolidinones.

Scientific Research Applications

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be used in drug discovery.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-3-one: Another oxazolidinone derivative with different substituents.

    Ethyl acetimidate hydrochloride: A compound with a similar nitrile group but different overall structure.

Uniqueness

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is unique due to its specific combination of an oxazolidinone ring and a benzonitrile moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where both functionalities are required.

Properties

CAS No.

572923-10-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzonitrile

InChI

InChI=1S/C12H12N2O2/c1-2-10-8-16-12(15)14(10)11-5-3-9(7-13)4-6-11/h3-6,10H,2,8H2,1H3/t10-/m0/s1

InChI Key

MECFZMGPVLWYLK-JTQLQIEISA-N

Isomeric SMILES

CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C#N

Canonical SMILES

CCC1COC(=O)N1C2=CC=C(C=C2)C#N

Origin of Product

United States

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